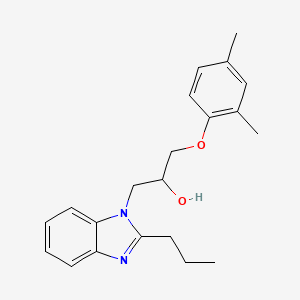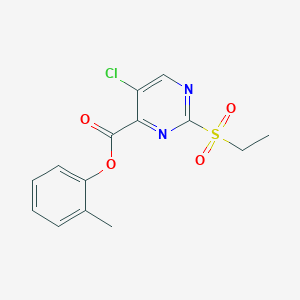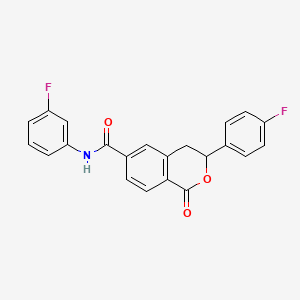
1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-benzimidazol-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is a synthetic organic compound that belongs to the class of benzodiazole derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol typically involves the following steps:
Formation of the Benzodiazole Ring: The benzodiazole ring can be synthesized through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzodiazole intermediate is then alkylated with 2-bromo-1-(2,4-dimethylphenoxy)propane in the presence of a base such as potassium carbonate.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzodiazole ring can be reduced under hydrogenation conditions.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Catalysts like Pd/C (Palladium on carbon) under hydrogen gas.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of reduced benzodiazole derivatives.
Substitution: Formation of substituted phenoxy derivatives.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes, receptors, or ion channels.
Pathways Involved: The compound could modulate signaling pathways related to cell growth, apoptosis, or neurotransmission.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,4-dimethylphenoxy)-3-(1H-1,3-benzodiazol-1-yl)propan-2-ol: Lacks the propyl group, which may affect its biological activity.
1-(2,4-dimethylphenoxy)-3-(2-methyl-1H-1,3-benzodiazol-1-yl)propan-2-ol: Contains a methyl group instead of a propyl group, leading to different chemical properties.
Uniqueness
1-(2,4-dimethylphenoxy)-3-(2-propyl-1H-1,3-benzodiazol-1-yl)propan-2-ol is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.
Propriétés
Formule moléculaire |
C21H26N2O2 |
|---|---|
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-(2,4-dimethylphenoxy)-3-(2-propylbenzimidazol-1-yl)propan-2-ol |
InChI |
InChI=1S/C21H26N2O2/c1-4-7-21-22-18-8-5-6-9-19(18)23(21)13-17(24)14-25-20-11-10-15(2)12-16(20)3/h5-6,8-12,17,24H,4,7,13-14H2,1-3H3 |
Clé InChI |
UWPOZCOGASUXSU-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=NC2=CC=CC=C2N1CC(COC3=C(C=C(C=C3)C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-chloro-3-methylphenoxy)ethyl]-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11300864.png)
![1-(4-bromobenzyl)-2-methylpyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B11300868.png)
![N-[1-(furan-2-ylmethyl)-1H-pyrazol-5-yl]-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11300877.png)
![N-(3,4-dichlorophenyl)-2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)acetamide](/img/structure/B11300880.png)
![N-(2-Methoxyethyl)-3-{3,5,9-trimethyl-7-oxo-7H-furo[3,2-G]chromen-6-YL}propanamide](/img/structure/B11300883.png)


![N-(4-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)methanesulfonamide](/img/structure/B11300892.png)

![2-(4-tert-butylphenoxy)-N-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]propanamide](/img/structure/B11300904.png)
![1-{[5-(3-Ethyl-4-oxo-3,4,5,6,7,8-hexahydrophthalazin-1-yl)-2-methoxyphenyl]sulfonyl}piperidine-4-carboxamide](/img/structure/B11300912.png)
![N-(3-chloro-4-methylphenyl)-1-methyl-6-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11300915.png)
![N-{1-cyclopentyl-3-[(4-methoxyphenyl)sulfonyl]-4,5-dimethyl-1H-pyrrol-2-yl}-2-methylpropanamide](/img/structure/B11300917.png)
![N-(3-methylphenyl)-2-(5-oxo-5,6-dihydro-4H-imidazo[1,2-b][1,2,4]triazol-6-yl)acetamide](/img/structure/B11300918.png)
